An In-Depth Technical Guide to Triethyl Orthoformate: Properties, Reactions, and Applications
An In-Depth Technical Guide to Triethyl Orthoformate: Properties, Reactions, and Applications
For Researchers, Scientists, and Drug Development Professionals
Triethyl orthoformate, a versatile and reactive organic compound, serves as a cornerstone in a multitude of synthetic pathways, particularly within the pharmaceutical and fine chemical industries. This guide provides a comprehensive overview of its physical and chemical properties, detailed experimental protocols for its key reactions, and insights into its applications in drug development and beyond.
Core Physical and Chemical Properties
Triethyl orthoformate, systematically named (diethoxymethoxy)ethane, is a colorless liquid with a characteristic pungent odor.[1] It is the orthoester of formic acid and is widely available commercially.[2][3] The industrial synthesis of this compound is primarily achieved through the reaction of hydrogen cyanide and ethanol (B145695).[2] An alternative laboratory-scale synthesis involves the reaction of sodium ethoxide with chloroform.[2]
Physical Properties
The key physical properties of triethyl orthoformate are summarized in the table below, providing a quick reference for laboratory and industrial applications.
| Property | Value | References |
| CAS Number | 122-51-0 | [2] |
| IUPAC Name | (Diethoxymethoxy)ethane | [2][3] |
| Molecular Formula | C₇H₁₆O₃ | [2][3][4] |
| Molar Mass | 148.20 g/mol | [2][3][4] |
| Appearance | Colorless liquid | [1][5][6] |
| Density | 0.891 g/mL at 25 °C | [2][6] |
| Boiling Point | 146 °C | [2][6] |
| Melting Point | -76 °C | [2][6] |
| Refractive Index (n20/D) | 1.391 | [4] |
| Solubility in Water | Slightly soluble, decomposes | [7][8][9] |
| Solubility in Organic Solvents | Miscible with ethanol, ether, chloroform | [7][10][11] |
Chemical Properties and Reactivity
Triethyl orthoformate is a stable compound under standard conditions but is sensitive to moisture and acids.[12] It hydrolyzes in the presence of water, particularly under acidic conditions, to form ethanol and ethyl formate.[1] This reactivity is harnessed in its application as a dehydrating agent. It is a flammable liquid and its vapors can form explosive mixtures with air.[12]
Key chemical reactions involving triethyl orthoformate include:
-
Hydrolysis: Reacts with water to yield ethanol and ethyl formate.
-
Bodroux-Chichibabin Aldehyde Synthesis: Reacts with Grignard reagents to produce aldehydes with one additional carbon atom.[1][8]
-
Esterification: Acts as a water scavenger to drive esterification reactions to completion.[2]
-
Formylation and Alkylation: Serves as a formylating and alkylating agent.
-
Acetal (B89532) Formation: Used as a protecting group for alcohols and diols by forming acetals.[4]
-
Synthesis of Heterocycles: A key reagent in the synthesis of various heterocyclic compounds, including benzimidazoles and quinazolinones.[1][7]
Key Synthetic Applications and Experimental Protocols
Triethyl orthoformate's utility in organic synthesis is extensive. Below are detailed protocols for some of its most important applications, providing a practical guide for researchers.
Bodroux-Chichibabin Aldehyde Synthesis
This reaction provides a valuable method for the one-carbon homologation of Grignard reagents to aldehydes. The reaction proceeds via the formation of a diethyl acetal, which is subsequently hydrolyzed to the corresponding aldehyde.
Reaction Scheme:
Caption: Bodroux-Chichibabin Aldehyde Synthesis Pathway.
Experimental Protocol: Synthesis of n-Hexaldehyde
-
Grignard Reagent Formation: In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a mechanical stirrer, place magnesium turnings (1.25 gram-atoms). Add 50 mL of anhydrous ether and a small crystal of iodine. Initiate the reaction by adding 5 mL of n-amyl bromide. Once the reaction starts, add an additional 300 mL of anhydrous ether, followed by a solution of n-amyl bromide (1.25 moles total) in 150 mL of anhydrous ether, added dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue to reflux for an additional 30 minutes.
-
Reaction with Triethyl Orthoformate: Cool the Grignard solution to 5-10 °C. Add triethyl orthoformate (1 mole) dropwise with vigorous stirring. After the addition, allow the mixture to warm to room temperature and then reflux for 6 hours.
-
Hydrolysis: Cool the reaction mixture in an ice bath and slowly add chilled 6% hydrochloric acid until all the solid has dissolved. The upper oily layer, which is the hexaldehyde diethyl acetal, is then separated.
-
Acetal Hydrolysis and Purification: The acetal is hydrolyzed by distillation with a solution of 100 g of concentrated sulfuric acid in 700 mL of water. The aldehyde distills rapidly. The distillate is collected in a solution of sodium bisulfite. The aldehyde is then liberated from the bisulfite adduct by adding a suspension of sodium bicarbonate. The free aldehyde is steam distilled, the organic layer is separated, washed with water, dried over anhydrous sodium sulfate, and finally distilled to yield pure n-hexaldehyde.
Use as a Dehydrating Agent in Esterification
Triethyl orthoformate is an effective water scavenger in esterification reactions, driving the equilibrium towards the product side by reacting with the water formed.
Reaction Scheme:
Caption: Esterification with Water Removal by Triethyl Orthoformate.
Experimental Protocol: Fischer Esterification with Triethyl Orthoformate
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine the carboxylic acid (1 equivalent), the alcohol (3-5 equivalents), and a catalytic amount of a strong acid (e.g., sulfuric acid, 1-2 mol%).
-
Addition of Triethyl Orthoformate: Add triethyl orthoformate (1.2 equivalents) to the reaction mixture.
-
Reaction: Heat the mixture to reflux. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting carboxylic acid is consumed.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Neutralize the acid catalyst with a mild base (e.g., saturated sodium bicarbonate solution).
-
Extraction and Purification: Extract the ester with a suitable organic solvent (e.g., diethyl ether or ethyl acetate). Wash the organic layer with water and brine, then dry it over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄). Remove the solvent under reduced pressure, and purify the resulting ester by distillation or column chromatography.
Synthesis of Heterocyclic Compounds
Triethyl orthoformate is a key building block for the synthesis of various heterocyclic systems, which are prevalent in many pharmaceutical agents.
Benzimidazoles are an important class of heterocyclic compounds with a wide range of biological activities. They can be synthesized by the condensation of o-phenylenediamines with triethyl orthoformate.
Reaction Scheme:
Caption: Synthesis of Benzimidazole from o-Phenylenediamine.
Experimental Protocol: Synthesis of 2-Substituted Benzimidazoles
-
Reaction Setup: In a round-bottom flask, dissolve the substituted o-phenylenediamine (1 equivalent) in an excess of triethyl orthoformate (5-10 equivalents).
-
Catalyst Addition: Add a catalytic amount of a protic acid (e.g., p-toluenesulfonic acid) or a Lewis acid.
-
Reaction: Heat the reaction mixture to reflux. The progress of the reaction can be monitored by TLC.
-
Work-up: Upon completion, cool the reaction mixture and remove the excess triethyl orthoformate under reduced pressure.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography on silica (B1680970) gel.
4(3H)-Quinazolinones are another class of biologically active heterocyclic compounds whose synthesis can be achieved using triethyl orthoformate.
Reaction Scheme:
Caption: Synthesis of 4(3H)-Quinazolinone.
Experimental Protocol: One-Pot Synthesis of 3-Aryl-4(3H)-quinazolinones
-
Reaction Mixture: In a round-bottom flask, mix anthranilic acid (1 equivalent), the desired amine (1 equivalent), and triethyl orthoformate (1.2 equivalents).
-
Catalyst: Add a catalytic amount of concentrated sulfuric acid.
-
Reaction: Heat the mixture under reflux. Monitor the reaction by TLC.
-
Work-up: After the reaction is complete, cool the mixture and pour it onto crushed ice.
-
Purification: Collect the precipitate by filtration, wash with cold water, and recrystallize from a suitable solvent like ethanol to obtain the pure 3-aryl-4(3H)-quinazolinone.
Use as a Protecting Group for Alcohols and Diols
Triethyl orthoformate can be used to protect hydroxyl groups as ethoxymethyl (EOM) ethers or to protect 1,2- and 1,3-diols as cyclic orthoformates. These protecting groups are stable under various reaction conditions and can be readily removed.
Experimental Workflow:
Caption: Workflow for Alcohol/Diol Protection and Deprotection.
General Experimental Protocol for Acetal Formation
-
Reaction Setup: Dissolve the alcohol or diol (1 equivalent) in an inert solvent such as dichloromethane (B109758) or toluene.
-
Reagent Addition: Add triethyl orthoformate (1.5-2 equivalents) and a catalytic amount of a mild acid (e.g., p-toluenesulfonic acid or pyridinium (B92312) p-toluenesulfonate).
-
Reaction: Stir the mixture at room temperature or with gentle heating. Monitor the reaction by TLC.
-
Work-up: Once the reaction is complete, quench with a mild base (e.g., triethylamine (B128534) or saturated sodium bicarbonate solution).
-
Extraction and Purification: Extract the product with a suitable organic solvent, wash with water and brine, and dry over an anhydrous drying agent. After solvent removal, the protected compound can be purified by column chromatography or distillation.
Experimental Protocols for Determining Physical Properties
Accurate determination of physical properties is crucial for compound characterization and process development.
Determination of Boiling Point
The boiling point of triethyl orthoformate can be determined using a simple distillation setup or a Thiele tube apparatus.
Experimental Protocol (Thiele Tube Method):
-
A small amount of triethyl orthoformate is placed in a fusion tube.
-
A capillary tube, sealed at one end, is inverted and placed inside the fusion tube.
-
The fusion tube is attached to a thermometer and heated in a Thiele tube containing a high-boiling liquid (e.g., mineral oil).
-
The temperature is slowly increased until a steady stream of bubbles emerges from the capillary tube.
-
The heat is then removed, and the temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.
Determination of Density
The density of triethyl orthoformate can be measured using a pycnometer or a digital density meter.
Experimental Protocol (Pycnometer Method):
-
The mass of a clean, dry pycnometer is accurately measured.
-
The pycnometer is filled with triethyl orthoformate, ensuring no air bubbles are present, and its mass is measured again.
-
The volume of the pycnometer is determined by filling it with a liquid of known density (e.g., distilled water) and measuring its mass.
-
The density of triethyl orthoformate is calculated by dividing the mass of the liquid by the volume of the pycnometer.
Determination of Refractive Index
The refractive index is a characteristic property that can be measured with high precision using a refractometer.
Experimental Protocol (Abbe Refractometer):
-
Calibrate the Abbe refractometer using a standard liquid with a known refractive index (e.g., distilled water).
-
Place a few drops of triethyl orthoformate on the prism of the refractometer.
-
Close the prism and allow the temperature to stabilize.
-
Adjust the instrument to bring the dividing line between the light and dark fields into sharp focus at the crosshairs.
-
Read the refractive index from the scale.
Conclusion
Triethyl orthoformate is a reagent of significant importance in organic synthesis, offering a wide range of applications from aldehyde synthesis and esterification to the construction of complex heterocyclic systems vital for drug discovery. Its predictable reactivity and the availability of well-established protocols make it an invaluable tool for researchers and chemical development professionals. This guide provides a foundational understanding of its properties and a practical framework for its application in the laboratory.
References
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- 2. Triethyl orthoformate - Wikipedia [en.wikipedia.org]
- 3. Ethyl orthoformate | C7H16O3 | CID 31214 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chemimpex.com [chemimpex.com]
- 5. labproinc.com [labproinc.com]
- 6. Triethyl Orthoformate [commonorganicchemistry.com]
- 7. TRIETHYL ORTHOFORMATE - Ataman Kimya [atamanchemicals.com]
- 8. Triethyl orthoformate | 122-51-0 [chemicalbook.com]
- 9. 122-51-0 CAS | TRIETHYL ORTHOFORMATE | High Purity Solvents | Article No. 00349 [lobachemie.com]
- 10. Triethyl Orthoformate, Affordable Price, Importer, Exporter, Distributors [joshi-group.com]
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